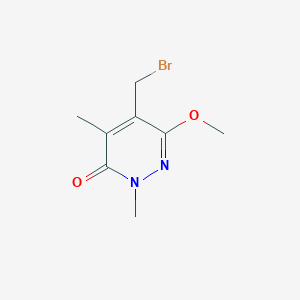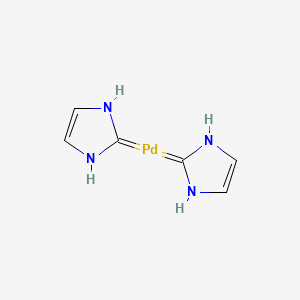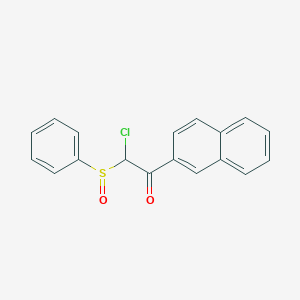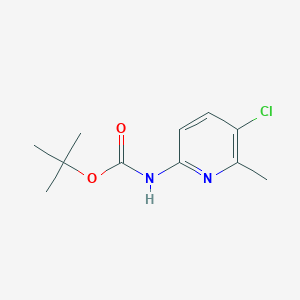![molecular formula C12H14N2O2S3 B12568577 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol CAS No. 191931-20-1](/img/structure/B12568577.png)
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol is a complex organic compound featuring a thiadiazole ring substituted with a butylsulfanyl group and a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring. The butylsulfanyl group is then introduced via nucleophilic substitution using butylthiol. The final step involves the coupling of the thiadiazole derivative with a benzene-1,4-diol derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the butylsulfanyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol involves its interaction with specific molecular targets. The compound’s thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butylsulfanyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
Uniqueness
The uniqueness of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol lies in its butylsulfanyl group, which imparts distinct lipophilic properties compared to its methyl, ethyl, or propyl analogs. This can affect its solubility, membrane permeability, and overall biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
191931-20-1 |
|---|---|
Molecular Formula |
C12H14N2O2S3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzene-1,4-diol |
InChI |
InChI=1S/C12H14N2O2S3/c1-2-3-6-17-11-13-14-12(19-11)18-10-7-8(15)4-5-9(10)16/h4-5,7,15-16H,2-3,6H2,1H3 |
InChI Key |
HYHHGYMDMBROIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)SC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


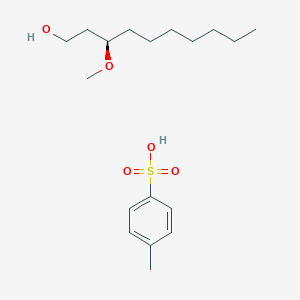

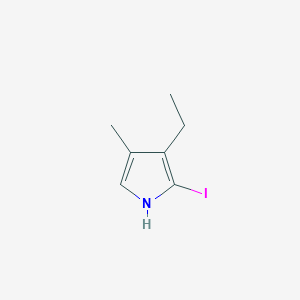




![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
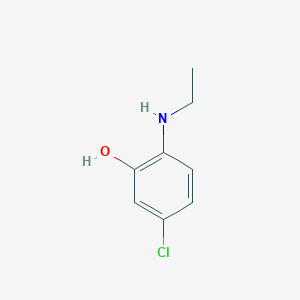
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
